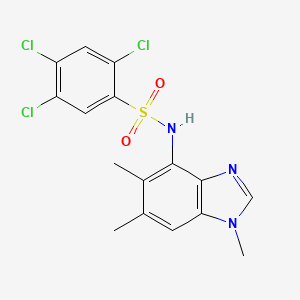

2,4,5-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,4,5-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide” has a molecular formula of C16H14Cl3N3O2S. It has an average mass of 418.725 Da and a mono-isotopic mass of 416.987244 Da .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the substitution of Cl by primary amines on similar substrates has been achieved in high to moderate yields by refluxing solutions in the presence of an excess of the corresponding amine .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups including benzimidazole and benzenesulfonamide. The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, a covalent triazine-based framework with a tetraphenylthiophene (TTPT) backbone was prepared by the AlCl3 catalyzed Friedel–Crafts reaction of commercially available material 2,4,6-trichloro-1,3,5-triazine with tetraphenylthiophene in dichloromethane .Scientific Research Applications

Antitumor Activity

Several studies have synthesized and evaluated novel sulfonamide derivatives, including those related to the compound of interest, for their antitumor activity. For instance, compounds with modifications on the benzenesulfonamide moiety have shown remarkable activity and selectivity toward various cancer cell lines, such as non-small cell lung cancer and melanoma. The structure-activity relationships suggest that specific substitutions on the benzenesulfonamide scaffold can lead to significant antitumor properties (Sławiński & Brzozowski, 2006).

Antimicrobial Activity

Compounds incorporating the benzenesulfonamide structure have also been synthesized and screened for their antimicrobial properties. Novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety exhibited in vitro antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Iqbal et al., 2006).

Enzyme Inhibition

The inhibition of carbonic anhydrase (CA) isozymes by benzenesulfonamides has been a significant area of research. Compounds with the benzenesulfonamide core have demonstrated potent inhibitory activity against several human CA isozymes, including those implicated in glaucoma, cancer, and other diseases. Research indicates that specific structural features of these sulfonamides are crucial for their activity against targeted isozymes, offering insights into the design of selective CA inhibitors (Altug et al., 2017).

Future Directions

properties

IUPAC Name |

2,4,5-trichloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl3N3O2S/c1-8-4-13-16(20-7-22(13)3)15(9(8)2)21-25(23,24)14-6-11(18)10(17)5-12(14)19/h4-7,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDROZJKBSHYIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2942437.png)

![6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B2942438.png)

![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2942439.png)

![2-chloro-N-[5-(2-chloropyridine-4-amido)-1H-indazol-3-yl]pyridine-4-carboxamide](/img/structure/B2942441.png)

![N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2942447.png)

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2942450.png)

![2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2942451.png)

![8-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B2942452.png)